Methyl 4-[(allylamino)carbonyl]benzoate
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Overview
Description
Methyl 4-[(allylamino)carbonyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a member of the benzoate ester family and is commonly used as a building block in the synthesis of various pharmaceuticals. In
Mechanism of Action
The mechanism of action of Methyl 4-[(allylamino)carbonyl]benzoate is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to their death. In cancer cells, it is thought to inhibit cell division and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Methyl 4-[(allylamino)carbonyl]benzoate has been shown to have minimal toxicity in vitro studies. It has also been found to have low cytotoxicity towards normal human cells, making it a promising candidate for further development as a potential therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-[(allylamino)carbonyl]benzoate in lab experiments is its ease of synthesis. It can be obtained in high yields through a relatively simple process. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of Methyl 4-[(allylamino)carbonyl]benzoate. One area of interest is the development of new antimicrobial agents based on its structure. Another direction is the investigation of its potential as an anticancer drug, either as a standalone therapy or in combination with other drugs. Additionally, there is a need for further studies to fully understand its mechanism of action and potential side effects.
Synthesis Methods
Methyl 4-[(allylamino)carbonyl]benzoate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with methylamine, followed by the addition of allylamine. The product is then purified through recrystallization to obtain a high yield of the desired compound.
Scientific Research Applications
Methyl 4-[(allylamino)carbonyl]benzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
methyl 4-(prop-2-enylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h3-7H,1,8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLKIFVIURDOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(allylamino)carbonyl]benzoate |
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